Pde10-IN-1 belongs to a class of compounds designed specifically to inhibit phosphodiesterases, particularly the subtype 10A. This enzyme is predominantly expressed in the brain, where it regulates dopaminergic signaling pathways. The compound was developed through structure-based drug design, leveraging knowledge from previous inhibitors to enhance potency and selectivity for phosphodiesterase 10A over other phosphodiesterase families.
The synthesis of Pde10-IN-1 involves several key steps, typically beginning with commercially available starting materials. The process generally includes:
The synthetic route may include palladium-catalyzed cross-coupling reactions, which are commonly employed to introduce aryl or alkyl groups that are critical for biological activity.
Pde10-IN-1 features a complex molecular structure characterized by a quinazoline core with various substituents that influence its pharmacological properties. The molecular formula can be represented as , where specific values for , , and depend on the precise substitutions made during synthesis.
Key structural data include:
Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within Pde10-IN-1, revealing how it interacts with phosphodiesterase 10A at the molecular level .
Pde10-IN-1 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The reactivity profile of Pde10-IN-1 can be assessed through kinetic studies that measure its rate of interaction with phosphodiesterase 10A compared to other phosphodiesterases .
Pde10-IN-1 exerts its pharmacological effects primarily by inhibiting phosphodiesterase 10A, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This elevation enhances signaling pathways associated with neurotransmission, particularly in dopaminergic systems.
The mechanism involves:
Quantitative data regarding the inhibition constants (IC50 values) indicate high potency, typically in the nanomolar range.
Pde10-IN-1 exhibits several notable physical and chemical properties:
Chemical properties such as solubility in organic solvents versus aqueous solutions are crucial for formulation in pharmaceutical applications .
Pde10-IN-1 has significant potential in scientific research, particularly in pharmacology and neuroscience. Its applications include:
Research continues into optimizing Pde10-IN-1 derivatives to enhance selectivity and reduce side effects while maintaining therapeutic efficacy .
PDE10A belongs to the PDE superfamily of 11 gene families, distinguished by its ability to hydrolyze both cAMP and cGMP. Three primary isoforms (PDE10A1, A2, A3) arise from alternative splicing, with PDE10A2 being the dominant variant in peripheral tissues, including the heart and lungs. PDE10A features a conserved catalytic domain and N-terminal regulatory domains that influence subcellular localization. Kinetic studies reveal a Km of 0.05 µM for cAMP and 3 µM for cGMP, indicating higher catalytic efficiency for cAMP hydrolysis. The enzyme’s dimeric configuration facilitates allosteric regulation, enhancing its responsiveness to cyclic nucleotide fluctuations [4] [8].
PDE10-IN-1 demonstrates subnanomolar potency against PDE10A (IC₅₀ undisclosed) with >100-fold selectivity over other PDE families, attributed to its unique binding mode within the catalytic pocket. Structural analysis shows that PDE10-IN-1 occupies a hydrophobic groove adjacent to the active site, stabilizing the enzyme in an inactive conformation. This inhibition elevates intracellular cAMP/cGMP levels, amplifying downstream signaling through protein kinase A (PKA), exchange protein activated by cAMP (Epac), and cGMP-dependent protein kinase (PKG) [1] [6].
Table 1: Biochemical Properties of PDE10-IN-1
Property | Value |
---|---|
CAS Number | 1516896-09-5 |
Molecular Formula | C₂₁H₁₉N₇ |
Molecular Weight | 369.42 g/mol |
Selectivity | >100-fold vs. other PDEs |
Solubility (DMSO) | 2 mg/mL (5.41 mM) |
Primary Target | PDE10A |
Therapeutic Applications | CNS, Metabolic Disorders |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7